Increased Lipophilicity (XLogP3-AA) vs. Unsubstituted Parent Compound N-Hydroxyacetamidine
The introduction of the 3,4-dichlorophenyl group in 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine results in a significantly higher predicted lipophilicity compared to the unsubstituted parent compound, N-hydroxyacetamidine [1][2]. This increase in XLogP3-AA suggests enhanced membrane permeability and altered distribution properties, a critical differentiator for applications requiring cell penetration or oral bioavailability [1][2][3].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N-hydroxyacetamidine (XLogP3-AA -0.93) |
| Quantified Difference | ΔXLogP3-AA = 3.13 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1][2] |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane diffusion, a key factor in cell-based assays and in vivo studies, making this compound a more suitable candidate for intracellular target engagement than its more polar unsubstituted analog.
- [1] PubChem. (2025). 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_3_4-Dichloro-phenyl_-N-hydroxy-acetamidine View Source
- [2] HMDB. (2021). Showing metabocard for N'-Hydroxyethanimidamide (HMDB0243752). Retrieved from https://hmdb.ca/metabolites/HMDB0243752 View Source
- [3] Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-122. https://doi.org/10.3109/14756361003733647 View Source
